molecular formula C13H19NO4 B6241130 tert-butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 2415530-38-8

tert-butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No. B6241130
CAS RN: 2415530-38-8
M. Wt: 253.3
InChI Key:
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Description

Tert-Butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate (TBDA) is a synthetic compound belonging to the class of spirocyclic oxocarboxylates. It is a high-boiling, colorless liquid, and is soluble in most organic solvents. TBDA has been studied extensively for its potential applications in a variety of scientific fields, including organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Tert-butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis to prepare a variety of compounds, including heterocycles and spirocyclic oxocarboxylates. It has also been used in medicinal chemistry to synthesize bioactive molecules, including drugs and drug-like molecules. In addition, tert-butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate has been used in biochemistry to study enzyme kinetics and protein interactions.

Mechanism of Action

The exact mechanism of action of tert-butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate is not fully understood. However, it is believed to act by binding to proteins, enzymes, and other cellular components, and modulating their activity. This binding can be reversible or irreversible, depending on the concentration of tert-butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate and the specific cellular component.
Biochemical and Physiological Effects
tert-butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes and proteins, and to interact with a variety of cellular components, including DNA and RNA. In addition, it has been shown to have anti-inflammatory and antioxidant properties, and to inhibit cell growth.

Advantages and Limitations for Lab Experiments

The use of tert-butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and has a wide range of applications. However, tert-butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate is highly toxic, and should be handled with extreme caution. In addition, it is volatile and has a low boiling point, so it must be stored and handled in a sealed container in a cool, dry place.

Future Directions

There are a number of potential future directions for tert-butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate research. It has been suggested that tert-butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate could be used to study the structure and function of proteins, and to develop new drugs and drug-like molecules. In addition, it could be used to study enzyme kinetics and protein interactions, and to develop new chemical synthesis methods. Finally, tert-butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate could be used to study the effects of environmental toxins on human health.

Synthesis Methods

Tert-butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate can be synthesized in a two-step process, beginning with the reaction of tert-butyl chloroformate with dioxolane-2-carboxylic acid in the presence of a base. The resulting tert-butyl dioxolane-2-carboxylate is then treated with oxalyl chloride in dimethylformamide (DMF) to form the desired product. This method is relatively simple, and can be scaled up for industrial production.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate involves the reaction of tert-butyl 2-oxo-2-(6-oxo-1,6-dihydropyridin-3-yl)acetate with 1,5-dibromo-2-pentene followed by cyclization with sodium hydride and subsequent esterification with tert-butyl chloroformate.", "Starting Materials": [ "tert-butyl 2-oxo-2-(6-oxo-1,6-dihydropyridin-3-yl)acetate", "1,5-dibromo-2-pentene", "sodium hydride", "tert-butyl chloroformate" ], "Reaction": [ "Step 1: Reaction of tert-butyl 2-oxo-2-(6-oxo-1,6-dihydropyridin-3-yl)acetate with 1,5-dibromo-2-pentene in the presence of potassium carbonate and DMF to form tert-butyl 2-(6-oxo-1,6-dihydropyridin-3-yl)-6-penten-2-yl acetate.", "Step 2: Cyclization of tert-butyl 2-(6-oxo-1,6-dihydropyridin-3-yl)-6-penten-2-yl acetate with sodium hydride in THF to form tert-butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate.", "Step 3: Esterification of tert-butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate with tert-butyl chloroformate in the presence of triethylamine and DMAP to form tert-butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate." ] }

CAS RN

2415530-38-8

Product Name

tert-butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate

Molecular Formula

C13H19NO4

Molecular Weight

253.3

Purity

95

Origin of Product

United States

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